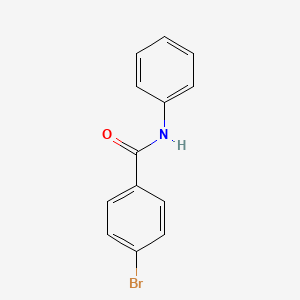

4-bromo-N-phenylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTGXXQAVWWJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351112 | |

| Record name | 4-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-12-4 | |

| Record name | 4-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-N-phenylbenzamide chemical structure and properties

An In-depth Technical Guide to 4-bromo-N-phenylbenzamide

Introduction

This compound is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are characterized by a carboxamide group attached to a benzene ring, and they represent a significant scaffold in medicinal chemistry due to their diverse biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of this compound consists of a 4-bromophenyl group linked to a phenyl group through an amide linkage.[1] The molecule has the chemical formula C₁₃H₁₀BrNO.[1][2] X-ray crystallography studies have revealed that the molecule is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings of approximately 58.63°.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2][3] |

| Molecular Weight | 276.13 g/mol | [1][2][4] |

| CAS Number | 6846-12-4 | [2][3][5] |

| IUPAC Name | This compound | [2] |

| Melting Point | 474-475 K | [1] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | [2] |

| InChI | InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | [2] |

| InChIKey | QVTGXXQAVWWJRO-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and straightforward approach involves the acylation of aniline with 4-bromobenzoyl chloride.[1] An alternative method utilizes the coupling of 4-bromobenzoic acid with an amine in the presence of a coupling reagent.[6]

Experimental Protocol: Synthesis via Acylation

A detailed, step-by-step methodology for the synthesis of this compound is as follows:

-

Reaction Setup: To a solution of 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 ml), add aniline (1.37 mmol).[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[1]

-

Isolation: Upon completion of the reaction, a gray solid mass will form. Filter the solid and wash it with distilled water.[1]

-

Recrystallization: For purification, recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol by slow evaporation of the solvent at room temperature. This will yield colorless needle-shaped single crystals.[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[2][7]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum can be used to identify the functional groups present in the molecule.[2][7]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.[2][7]

Applications in Drug Development and Research

Benzamide derivatives are recognized for their wide range of pharmacological activities, including antibacterial, anti-Alzheimer's, anticonvulsant, and antiviral properties.[1][8] this compound and its analogues have been investigated for several potential therapeutic applications.

Antibacterial and Anti-Alzheimer's Activities

Researchers have synthesized this compound as part of a broader effort to evaluate a series of N-phenylbenzamide derivatives for their potential antibacterial and anti-Alzheimer's activities.[1] The underlying hypothesis is that the benzamide scaffold can be modified to interact with specific biological targets implicated in these diseases.

Antiviral Properties

A derivative of this compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, has demonstrated notable in vitro activity against multiple strains of Enterovirus 71 (EV71).[9][10] EV71 is a significant pathogen that can cause severe neurological diseases in children.[9][10] This finding suggests that the N-(4-bromophenyl)benzamide moiety is a promising pharmacophore for the development of novel anti-EV71 agents.[9][10]

Safety and Handling

This compound is classified as a chemical that may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate safety precautions should be taken when handling this compound.

Recommended Handling Procedures

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[11]

-

Personal Protective Equipment (PPE): Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[11]

-

Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[11]

-

Storage: Store in a well-ventilated place in tightly closed containers.[11][12] Keep away from heat, flames, and sparks.[11]

-

In Case of Exposure:

-

Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[12]

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[11]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[13]

-

Conclusion

This compound is a versatile compound with a well-defined chemical structure and accessible synthetic routes. Its significance lies in the established and potential pharmacological activities of the broader benzamide class. As research continues, this compound and its derivatives may serve as valuable starting points for the development of new therapeutic agents targeting a range of diseases.

References

- 1. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-BROMO-N-PHENYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6846-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:6846-12-4 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

synthesis of 4-bromo-N-phenylbenzamide from 4-bromobenzoyl chloride

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-phenylbenzamide from 4-bromobenzoyl chloride

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the acylation of aniline with 4-bromobenzoyl chloride. This process is a classic example of the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[1][2] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of this compound is accomplished via a nucleophilic acyl substitution reaction. Specifically, it follows the conditions described by the Schotten-Baumann reaction, which is characterized by the use of an acyl halide and an amine in the presence of a base.[3][4]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This initial attack forms a tetrahedral intermediate.[2][4]

-

Intermediate Collapse : The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[2]

-

Deprotonation and Neutralization : An aqueous base, typically sodium hydroxide (NaOH), plays a dual role. It deprotonates the positively charged nitrogen atom in the intermediate, driving the reaction to completion.[2] Concurrently, it neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted aniline and ensuring the equilibrium shifts towards the amide product.[5]

dot

Caption: Figure 1: Schotten-Baumann Reaction Mechanism

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46[6] | 2.19 g | 10.0 | Electrophile |

| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g | 10.0 | Nucleophile |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20.0 | Base/Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | 75 mL | - | Solvent/Wash |

| Brine (Saturated NaCl) | NaCl(aq) | - | 20 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying Agent |

| Ethanol | C₂H₅OH | 46.07 | ~20 mL | - | Recrystallization |

Synthesis Procedure

-

Reactant Preparation : In a 250 mL Erlenmeyer flask, dissolve 0.93 g (10.0 mmol) of aniline in 25 mL of dichloromethane (DCM). In a separate beaker, prepare a 10% aqueous sodium hydroxide solution by dissolving 0.80 g (20.0 mmol) of NaOH in 25 mL of deionized water. Cool the aniline solution in an ice bath.

-

Reaction Setup : While vigorously stirring the cooled aniline solution, slowly and simultaneously add a solution of 2.19 g (10.0 mmol) of 4-bromobenzoyl chloride in 25 mL of DCM and the 10% NaOH solution from separate dropping funnels over 15-20 minutes. Maintain the temperature below 10°C.

-

Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 45-60 minutes to ensure the reaction goes to completion.

-

Work-up and Isolation : Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer). Wash the organic layer sequentially with 25 mL of deionized water, 25 mL of 5% HCl solution (to remove unreacted aniline), 25 mL of deionized water, and finally with 20 mL of brine.

-

Drying and Solvent Removal : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the DCM solvent using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from hot ethanol to obtain fine, white crystals of this compound.

dot

Caption: Figure 2: Experimental Workflow for Synthesis

Analytical Characterization

The identity and purity of the synthesized this compound (C₁₃H₁₀BrNO, MW: 276.13 g/mol ) should be confirmed using standard analytical techniques.[7]

| Technique | Expected Results |

| ¹H NMR | (400 MHz, d₆-DMSO): δ [ppm] = 10.30 (s, 1H, N-H), 7.95 – 7.83 (m, 2H), 7.82 – 7.65 (m, 4H), 7.36 (m, 2H), 7.11 (m, 1H).[8] |

| ¹³C NMR | (100 MHz, d₆-DMSO): Peaks corresponding to the aromatic carbons and the carbonyl carbon.[8] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak [M]+ corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).[7] |

| Melting Point | Expected to be sharp, consistent with literature values for the pure compound. |

Safety and Handling

Strict adherence to safety protocols is essential due to the hazardous nature of the reagents.

-

4-Bromobenzoyl chloride : This reagent is corrosive and a lachrymator (causes tears).[9][10] It reacts with water, including moisture in the air, to release corrosive HCl gas.[11][12]

-

Handling : Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

First Aid : In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[10] Seek immediate medical attention for any significant exposure.[9]

-

-

Aniline : Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen.

-

Handling : Use in a well-ventilated area or fume hood. Avoid skin contact and inhalation.

-

-

Sodium Hydroxide (NaOH) : A strong base that can cause severe skin burns and eye damage.

-

Handling : Wear gloves and eye protection. Handle with care to avoid creating dust or splashing solutions.

-

All waste materials should be disposed of in accordance with institutional and local regulations.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. byjus.com [byjus.com]

- 6. 4-Bromobenzoyl chloride | 586-75-4 | FB10832 | Biosynth [biosynth.com]

- 7. This compound | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the IUPAC Nomenclature of C13H10BrNO

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecular formula C13H10BrNO does not define a single chemical entity but rather encompasses a wide array of structural isomers.[1][2][3][4][5] This guide provides a comprehensive framework for understanding the systematic IUPAC nomenclature of these compounds, focusing on the most chemically significant and prevalent isomeric class: the brominated benzanilides. We will deconstruct the principles of IUPAC naming, explore the causality behind structural elucidation through modern spectroscopic methods, and provide validated experimental protocols. This document is designed to serve as a practical reference for unambiguously identifying and naming specific isomers of C13H10BrNO, a crucial step in chemical synthesis, drug discovery, and materials science.

The Challenge of Isomerism in C13H10BrNO

A molecular formula alone is an incomplete descriptor. For C13H10BrNO, the high degree of unsaturation (9), calculated from the formula, strongly suggests the presence of multiple aromatic rings and other unsaturated functionalities, leading to numerous possible arrangements of the constituent atoms. These different arrangements are known as structural (or constitutional) isomers.[2][3]

The most prominent and stable scaffold for this formula is the benzanilide (N-phenylbenzamide) backbone. Benzanilide (C13H11NO) is an amide featuring a phenyl group attached to the nitrogen of benzamide.[6] The substitution of one hydrogen atom with a bromine atom yields the formula C13H10BrNO. The critical challenge for the scientist is to determine the precise location of this bromine atom, as its position dramatically influences the molecule's chemical, physical, and biological properties.

Deconstructing the IUPAC Name: The Bromobenzanilide Family

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature of amides is derived from the corresponding carboxylic acid.[7][8] Therefore, the parent structure is considered a benzamide , and the phenyl group attached to the nitrogen is treated as a substituent (N-phenyl). This forms the base name: N-phenylbenzamide .

The bromine atom can reside on either of the two phenyl rings, giving rise to two distinct sets of positional isomers.

Case 1: Bromine on the Benzoyl Ring

When the bromine atom is attached to the phenyl ring originating from benzoic acid, its position is indicated by a number. The carbon atom of the carbonyl group is attached to C1 of this ring.

-

2-Bromo-N-phenylbenzamide: The bromine is on the carbon adjacent to the carbonyl group attachment point (ortho position).

-

3-Bromo-N-phenylbenzamide: The bromine is on the meta position.

-

4-Bromo-N-phenylbenzamide: The bromine is on the para position.[9]

Case 2: Bromine on the N-Phenyl Ring

When the bromine is on the phenyl ring originating from aniline, the substituent is named as a substituted phenyl group.

-

N-(2-Bromophenyl)benzamide: Bromine is at the ortho position of the aniline-derived ring.

-

N-(3-Bromophenyl)benzamide: Bromine is at the meta position.

-

N-(4-Bromophenyl)benzamide: Bromine is at the para position.

While the term "anilide" is common, IUPAC prefers the systematic names based on the parent amide.[10][11] For instance, 4-Bromobenzanilide is a common name for this compound.[9]

References

- 1. 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. Structural isomer - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CAS 6846-12-4: 4-Bromobenzanilide | CymitQuimica [cymitquimica.com]

- 10. acdlabs.com [acdlabs.com]

- 11. old.iupac.org [old.iupac.org]

4-bromo-N-phenylbenzamide molecular weight and formula

An In-Depth Technical Guide to 4-bromo-N-phenylbenzamide

Authored by: A Senior Application Scientist

Introduction

This compound is a synthetic chemical compound belonging to the benzamide class. Benzamides are characterized by a benzene ring attached to an amide functional group. In this specific molecule, a bromine atom is substituted at the para-position (position 4) of the benzoyl ring, and a phenyl group is attached to the nitrogen of the amide, forming a secondary amide linkage. This structure serves as a valuable scaffold in medicinal chemistry and materials science. Its utility arises from the specific physicochemical properties imparted by the bromophenyl and N-phenyl moieties, which can be readily modified to explore structure-activity relationships (SAR) in drug discovery or to tune material properties. This guide provides a comprehensive overview of its core chemical properties, a validated synthesis protocol, detailed characterization data, and an exploration of its applications for researchers in chemistry and drug development.

Core Molecular and Physical Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These values are critical for all quantitative aspects of experimental work, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2][3] |

| Molecular Weight | 276.13 g/mol | [1][2][3] |

| CAS Number | 6846-12-4 | [1][3][4] |

| Melting Point | ~205 °C (474-475 K) | [3][5] |

| Appearance | Colorless, needle-shaped single crystals | [5] |

The molecule's structure features a notable steric twist. The dihedral angle between the planes of the phenyl and the 4-bromophenyl rings is approximately 58.6°.[5] This non-planar conformation is a key structural feature that can influence its binding interactions with biological targets.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and widely employed synthesis of this compound is the acylation of aniline with 4-bromobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is based on a verified literature procedure.[5]

Materials:

-

4-bromobenzoyl chloride (0.91 mmol, 0.20 g)

-

Aniline (1.37 mmol, 0.12 mL)

-

Acetone (10 mL)

-

Methanol (for recrystallization)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoyl chloride (0.91 mmol) in acetone (10 mL).

-

Addition of Nucleophile: To this solution, add aniline (1.37 mmol). An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed.

-

Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, a solid mass will form. Cool the reaction mixture to room temperature. Filter the gray solid product and wash thoroughly with distilled water to remove any unreacted aniline hydrochloride.

-

Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol. This is achieved by dissolving the solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly. Colorless, needle-shaped crystals of pure this compound will form.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide N-H proton. In a d6-DMSO solvent, the amide proton (N-H) typically appears as a singlet far downfield, around 10.30 ppm.[6] The protons on the two aromatic rings will appear in the aromatic region (7.0-8.0 ppm). The protons on the brominated ring often appear as two doublets (an AA'BB' system), while the protons on the N-phenyl ring will show more complex splitting patterns (multiplets or triplets and doublets).[6]

-

¹³C NMR: The carbon NMR spectrum will show 9 distinct signals in the aromatic region (typically 120-140 ppm) and one signal for the carbonyl carbon (C=O) further downfield, around 165 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, corresponding to [C₁₃H₁₀⁷⁹BrNO]⁺ and [C₁₃H₁₀⁸¹BrNO]⁺.

Applications in Research and Development

Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets.[5] this compound serves as a foundational structure for developing novel therapeutic agents.

-

Antiviral Drug Discovery: Derivatives of N-phenylbenzamide have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in young children.[7] The core structure is modified to optimize binding to viral proteins and inhibit replication.

-

Antibacterial and Anti-Alzheimer's Agents: The N-phenylbenzamide skeleton is being explored for the development of compounds with potential antibacterial and anti-Alzheimer's activities.[5]

-

Oncology Research: Structurally related compounds featuring a benzamide moiety have shown potential as anticancer agents, possibly through mechanisms like the inhibition of human topoisomerase IIα.[8] The bromo-substituent is a key feature for investigating structure-activity relationships, as it modifies the electronic and lipophilic properties of the molecule.[8]

Application Pathway Diagram

Caption: Role of the core scaffold in developing therapeutic agents.

Safety and Handling

According to available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements:

-

Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

Store in a locked, dry place.

-

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6846-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:6846-12-4 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-N-phenylbenzamide

This guide provides a comprehensive analysis of the spectroscopic data for 4-bromo-N-phenylbenzamide, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

Introduction to this compound

This compound (C₁₃H₁₀BrNO) is a member of the N-aryl benzamide class of organic compounds. Its structure, featuring a brominated phenyl ring linked to a phenylamino group via an amide functionality, makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development activities.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to distinct signals in various spectroscopic techniques. The following diagram illustrates the key correlations between the molecular structure and the expected spectroscopic data.

Caption: Correlation of this compound structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals the distinct proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.30 | s | 1H | N-H (amide) |

| 7.95 - 7.83 | m | 2H | Aromatic H (ortho to C=O) |

| 7.82 - 7.65 | m | 4H | Aromatic H (ortho to N-H and meta to C=O) |

| 7.36 | m | 2H | Aromatic H (meta to N-H) |

| 7.11 | m | 1H | Aromatic H (para to N-H) |

Interpretation and Causality:

-

Amide Proton (10.30 ppm): The downfield chemical shift of the N-H proton is characteristic of an amide proton and is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its singlet nature indicates no adjacent protons to couple with.

-

Aromatic Protons (7.11 - 7.95 ppm): The aromatic protons appear in the typical downfield region due to the ring current effect. The protons on the brominated ring are generally more downfield due to the electron-withdrawing effect of both the bromine and the carbonyl group. The protons on the phenyl ring attached to the nitrogen are influenced by the electron-donating nature of the nitrogen atom, leading to slightly more upfield shifts compared to the other ring. The overlapping multiplets arise from complex spin-spin coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 164.9 | C=O (amide carbonyl) |

| 139.4 | Aromatic C (C-N) |

| 136.8 | Aromatic C (C-C=O) |

| 134.1 | Aromatic C (C-Br) |

| 130.1 | Aromatic CH |

| 129.1 | Aromatic CH |

| 128.9 | Aromatic CH |

| 124.3 | Aromatic CH |

| 120.9 | Aromatic CH |

Interpretation and Causality:

-

Carbonyl Carbon (164.9 ppm): The amide carbonyl carbon appears significantly downfield, which is a characteristic feature.

-

Aromatic Carbons (120.9 - 139.4 ppm): The various signals in the aromatic region correspond to the different carbon environments in the two phenyl rings. The carbon attached to the electronegative bromine atom (C-Br) and the carbon attached to the carbonyl group (C-C=O) are deshielded and appear downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1100 | C-N Stretch | Amide |

| ~1010 | C-Br Stretch | Aryl Halide |

Interpretation and Causality:

-

N-H and C=O Stretching: The presence of a sharp absorption band around 3300 cm⁻¹ for the N-H stretch and a strong absorption around 1650 cm⁻¹ for the C=O stretch (Amide I band) are definitive indicators of the secondary amide group.

-

Amide II Band: The absorption around 1540 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, known as the Amide II band, and is characteristic of secondary amides.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1010 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 275/277 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 183/185 | [BrC₆H₄CO]⁺ | Acylium ion fragment |

| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the acylium ion |

| 92 | [C₆H₅NH]⁺ | Phenylaminyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 275 and 277 with approximately equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The primary fragmentation pathway involves the cleavage of the amide bond. The formation of the stable acylium ion ([BrC₆H₄CO]⁺) at m/z 183/185 is a common fragmentation for benzamides. Further fragmentation of this ion by loss of a neutral carbon monoxide molecule leads to the [BrC₆H₄]⁺ fragment at m/z 155/157. Cleavage on the other side of the amide bond can lead to the formation of the phenylaminyl fragment at m/z 92 and the phenyl fragment at m/z 77.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Synthesis of this compound[2]

Caption: Workflow for the synthesis of this compound.

-

To a solution of 4-bromobenzoyl chloride (0.91 mmol) in 10 mL of acetone, add aniline (1.37 mmol).

-

Reflux the reaction mixture for 6 hours.

-

Upon completion of the reaction, a solid mass will form.

-

Filter the solid and wash it with distilled water.

-

Recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol to obtain pure this compound as colorless needles.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the solid this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

FT-IR Sample Preparation and Acquisition (ATR)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would be to start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

MS Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer scans a mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating system for the identification and characterization of this compound. The correlation between the ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and unambiguous confirmation of the molecular structure. The detailed experimental protocols provide a reliable framework for researchers to reproduce these results and ensure the quality of their starting materials for further scientific investigation.

References

solubility of 4-bromo-N-phenylbenzamide in common organic solvents

An In-depth Technical Guide to the Solubility of 4-bromo-N-phenylbenzamide in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a benzamide derivative of interest in chemical and pharmaceutical research.[1] While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles of solubility, presents a robust, step-by-step experimental protocol for its determination, and discusses the application of advanced concepts like Hansen Solubility Parameters (HSP) for solvent selection and prediction. This guide is intended for researchers, chemists, and formulation scientists seeking to establish a comprehensive solubility profile for this compound.

Introduction to this compound

This compound (CAS No: 6846-12-4, Molecular Formula: C₁₃H₁₀BrNO) is an organic compound featuring a central benzamide core.[2][3] Its structure consists of a brominated phenyl ring linked via an amide group to a second phenyl ring.

-

Molecular Weight: 276.13 g/mol [2]

-

Key Structural Features:

-

Amide Group (-CONH-): A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Two Phenyl Rings: Large, nonpolar aromatic systems that contribute to the molecule's hydrophobicity.

-

Bromo Substituent (-Br): An electron-withdrawing group that adds to the molecular weight and introduces a polar C-Br bond.

-

The interplay between the polar amide group and the nonpolar aromatic rings suggests that this compound will exhibit nuanced solubility behavior, likely favoring solvents of intermediate polarity. Understanding this behavior is paramount for practical applications such as selecting an appropriate solvent system for chemical synthesis, purification via recrystallization or chromatography, and formulation development.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle "like dissolves like" serves as a primary guideline, meaning substances with similar intermolecular forces are more likely to be miscible.[4][5]

The dissolution process can be visualized as overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule, followed by the formation of new solute-solvent interactions. For this compound, the key interactions are:

-

Dispersion Forces (van der Waals): Present in all molecules, particularly significant due to the large aromatic rings.

-

Dipole-Dipole Forces: Arising from the polar amide linkage and the C-Br bond.

-

Hydrogen Bonding: The amide N-H can donate a hydrogen bond, and the carbonyl oxygen (C=O) can accept one.

A solvent's ability to engage in these interactions determines its effectiveness in dissolving the compound. For instance, aprotic polar solvents like acetone can accept hydrogen bonds and engage in dipole-dipole interactions, while protic solvents like ethanol can both donate and accept hydrogen bonds.

Caption: Key intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Each solvent and solute can be described by a point (δd, δp, δh) in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values.[6] The distance (Ra) between a solvent and a solute in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is likely.[7] While the HSP for this compound is not published, the experimental protocol in this guide can be used to determine it by testing solubility in a range of characterized solvents.

Table 1: Hansen Solubility Parameters for Common Organic Solvents [8][9][10]

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

|---|---|---|---|

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility

Given the absence of published data, an experimental approach is necessary. This section provides a two-stage protocol: a rapid qualitative assessment followed by a rigorous quantitative determination.

Caption: Experimental workflow for solubility determination.

Stage 1: Qualitative Solubility Assessment

This stage provides a rapid screening to identify potentially suitable solvents.[11]

Materials:

-

This compound

-

Small vials or test tubes (2 mL)

-

A range of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

-

Vortex mixer

-

Spatula and analytical balance

Protocol:

-

Preparation: Label a series of vials, one for each solvent.

-

Solute Addition: Weigh and add approximately 5-10 mg of this compound into each vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Securely cap the vials and vortex vigorously for 60 seconds.

-

Observation: Allow the samples to stand for 5-10 minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on visual inspection and record the results.

Table 2: Template for Qualitative Solubility Results

| Solvent | Observation (e.g., Clear solution, undissolved solid) | Classification |

|---|---|---|

| Hexane | Insoluble / Partially Soluble / Soluble | |

| Toluene | Insoluble / Partially Soluble / Soluble | |

| Dichloromethane | Insoluble / Partially Soluble / Soluble | |

| Ethyl Acetate | Insoluble / Partially Soluble / Soluble | |

| Acetone | Insoluble / Partially Soluble / Soluble | |

| Ethanol | Insoluble / Partially Soluble / Soluble | |

| Methanol | Insoluble / Partially Soluble / Soluble |

| DMSO | | Insoluble / Partially Soluble / Soluble |

Stage 2: Quantitative Equilibrium Solubility Determination

This protocol determines the exact solubility at a specific temperature (e.g., 25 °C) using the equilibrium shake-flask method.

Materials & Equipment:

-

Materials from Stage 1

-

Thermostatically controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes and vials for sample collection

-

Analytical balance (4 decimal places)

-

Drying oven or vacuum desiccator

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains after equilibration. Record the exact weight.

-

Solvent Addition: Add a precise, known volume or weight of the selected solvent (e.g., 5.00 mL) to the vial.

-

Equilibration: Seal the vial tightly to prevent evaporation. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. The presence of undissolved solid throughout this period is crucial.[5]

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle for several hours in the same temperature-controlled environment.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.[11]

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered aliquot.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant collected in mL)

-

Practical Applications & Data Interpretation

The experimentally determined solubility data is invaluable for various laboratory and industrial processes.

-

Purification: Solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature are ideal for recrystallization. Based on synthesis reports, an acetone/methanol mixture has been successfully used for this purpose, indicating good solubility in this hot mixture and lower solubility upon cooling.[1]

-

Synthesis: The reaction solvent should be one in which all reactants are sufficiently soluble at the reaction temperature. Acetone has been reported as a suitable reaction solvent.[1]

-

Chromatography: For column chromatography, a solvent system is chosen where the compound has moderate solubility but interacts differently with the stationary phase than impurities. An ethyl acetate/hexane system has been reported, implying good solubility in ethyl acetate and poor solubility in hexane, allowing for effective separation.[12]

-

Formulation: In drug development, solubility in aqueous and organic media is a key determinant of a drug's delivery method and bioavailability.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[13]

-

GHS Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Handling Precautions: Avoid dust formation and inhalation.[14] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry place.[13]

-

Solvent Hazards: Always consult the Safety Data Sheet (SDS) for each solvent used, as many are flammable and/or toxic.

Conclusion

This guide provides a comprehensive technical framework for determining and understanding the solubility of this compound. By combining the theoretical principles of intermolecular forces with a robust experimental methodology, researchers can generate the critical data needed for informed solvent selection in synthesis, purification, and formulation. The application of concepts like Hansen Solubility Parameters can further enhance predictive capabilities, accelerating research and development efforts involving this compound.

References

- 1. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6846-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. This compound | CAS#:6846-12-4 | Chemsrc [chemsrc.com]

- 14. echemi.com [echemi.com]

- 15. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-N-phenylbenzamide (CAS No. 6846-12-4)

Introduction: Unveiling the Potential of a Versatile Benzamide Scaffold

4-Bromo-N-phenylbenzamide, identified by CAS number 6846-12-4, is an organic compound belonging to the anilide class of molecules. Structurally, it features a benzamide core with a bromine atom substituted at the para-position of one phenyl ring and an N-phenyl group attached to the amide nitrogen. This seemingly simple molecule serves as a valuable and versatile building block in the landscape of organic synthesis and medicinal chemistry. The presence of the bromine atom, a modifiable halogen, and the core N-phenylbenzamide scaffold, which is recognized as a bioactive skeleton, makes this compound a point of interest for the development of novel therapeutic agents and functional materials. Benzamide derivatives have shown a wide array of potent pharmaceutical activities, including antitumor, antibacterial, and anti-Alzheimer's properties. This guide provides a comprehensive overview of the essential technical information for this compound, from its fundamental physicochemical properties and synthesis to its emerging applications in the field of drug discovery and development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various experimental settings. Typically appearing as a white to off-white solid, its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6846-12-4 | |

| Molecular Formula | C₁₃H₁₀BrNO | |

| Molecular Weight | 276.13 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 205 °C | |

| Boiling Point | 304.7 ± 25.0 °C (Predicted) | |

| Density | 1.496 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | |

| LogP | 3.77440 |

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is most commonly achieved through the acylation of aniline with a derivative of 4-bromobenzoic acid. One of the most direct and widely used methods involves the reaction of 4-bromobenzoyl chloride with aniline. This nucleophilic acyl substitution reaction efficiently forms the desired amide bond.

Reaction Scheme:

Caption: Synthesis of this compound via acylation of aniline.

Step-by-Step Experimental Protocol:

This protocol is based on a reported synthesis of this compound.

-

Reactant Preparation: In a suitable reaction vessel, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a solvent such as acetone.

-

Addition of Aniline: To the solution of 4-bromobenzoyl chloride, add aniline (1.5 equivalents).

-

Reaction Conditions: The reaction mixture is then heated to reflux for approximately 6 hours.

-

Product Isolation: Upon completion of the reaction, a solid mass will form. This solid is the crude this compound.

-

Purification: The crude product is filtered and washed with distilled water to remove any remaining salts and impurities.

-

Recrystallization (Optional): For obtaining high-purity, crystalline product suitable for analytical characterization, recrystallization can be performed. A solvent system such as an acetone/methanol mixture (1:1 v/v) can be used, with slow evaporation of the solvent at room temperature yielding colorless, needle-shaped crystals.

Applications in Drug Discovery and Medicinal Chemistry

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. The presence of a bromine atom on the phenyl ring of this compound provides a strategic handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.

Intermediate for Antiviral Agents

Research into novel inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe diseases in young children, has identified N-phenylbenzamide derivatives as a promising class of compounds. In a study focused on developing anti-EV 71 drugs, a series of N-phenylbenzamide derivatives were synthesized and evaluated. One of the active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which shares the core 4-bromo-N-phenylamide structure, demonstrated significant activity against multiple EV 71 strains at low micromolar concentrations with low cytotoxicity. This highlights the potential of this compound as a key starting material or intermediate for the synthesis of novel antiviral agents.

Scaffold for Anticancer Drug Development

The benzamide structure is a component of various anticancer agents. The unique structural features of this compound make it an attractive scaffold for the development of new oncology drugs. For instance, a related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer. This demonstrates the utility of bromo-substituted benzamides in the construction of complex and effective anticancer therapeutics. The bromine atom can be leveraged in cross-coupling reactions to introduce other functional groups, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.

Foundation for Antibacterial and Anti-Alzheimer's Agents

The broader class of N-phenylbenzamide derivatives has been investigated for their potential as both antibacterial and anti-Alzheimer's agents. The ability to functionalize the core structure of this compound allows for the systematic modification of the molecule to enhance its interaction with biological targets relevant to these diseases. For example, the synthesis of various substituted N-phenylbenzamides for the evaluation of their antibacterial properties has been reported.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The available safety data indicates that this compound can be harmful if inhaled, in contact with skin, or if swallowed. It may also cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

-

In case of exposure:

-

Skin contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Wash out the mouth with water.

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

-

Conclusion

This compound (CAS No. 6846-12-4) is a chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and the versatility of its chemical structure make it a valuable tool for researchers and scientists. The demonstrated utility of the N-phenylbenzamide scaffold in the development of antiviral, anticancer, and other therapeutic agents underscores the importance of this compound as a building block for future innovations in medicine. As research continues to explore the vast chemical space accessible from this starting material, it is likely that new and valuable applications for this compound will continue to emerge.

The Benzamide Scaffold: A Privileged Motif in Modern Drug Discovery and Research

A Senior Application Scientist's In-Depth Technical Guide to the Research Applications of Benzamide Derivatives

Introduction: The Enduring Versatility of the Benzamide Core

The benzamide moiety, a simple yet elegant fusion of a benzene ring and an amide group, represents a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of biologically active compounds is a testament to its remarkable versatility as a pharmacophore.[3][4] The unique physicochemical properties of the benzamide group—its ability to participate in hydrogen bonding, its conformational rigidity, and its capacity for diverse substitutions—allow for the fine-tuning of molecular interactions with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the burgeoning applications of benzamide derivatives in contemporary research, with a focus on their therapeutic potential and the experimental methodologies underpinning their investigation. We will delve into the mechanistic intricacies of these compounds in key disease areas, present comparative data on their biological activities, and provide detailed protocols for their synthesis and evaluation.

I. Benzamide Derivatives as Potent Anticancer Agents

The relentless pursuit of novel and effective cancer therapies has led to the extensive exploration of benzamide derivatives, which have emerged as a promising class of antineoplastic agents.[5] Their anticancer effects are often mediated through the inhibition of critical enzymes involved in DNA repair, cell cycle regulation, and epigenetic modifications.[6][7]

A. Targeting DNA Repair Pathways: The Rise of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[8][9][10] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[9][10][11] Benzamide derivatives have been instrumental in the development of potent PARP inhibitors.[8][11]

Mechanism of Action: PARP Inhibition

The benzamide moiety in many PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins.

Caption: Role of Benzamide Derivatives in PARP Inhibition.

A recent study highlighted a series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds as potent PARP-1 inhibitors.[8] One of the lead compounds, 13f , demonstrated remarkable anticancer activity against HCT116 and DLD-1 colon cancer cell lines, with IC50 values of 0.30 µM and 2.83 µM, respectively.[8] Furthermore, this compound exhibited an impressive PARP-1 inhibitory effect with an IC50 of 0.25 nM.[8] Mechanistic studies revealed that compound 13f induced G2/M cell cycle arrest, led to the accumulation of DNA double-strand breaks, and ultimately triggered apoptosis in HCT116 cells.[8][12]

| Compound ID | Target Cancer Cell Line | IC50 (µM) | PARP-1 IC50 (nM) | Reference |

| 13f | HCT116 | 0.30 | 0.25 | [8] |

| 13f | DLD-1 | 2.83 | 0.25 | [8] |

| Olaparib | - | - | - | [13] |

| Compound 3d | MCF-7 | 60.63 µg/mL | Similar to Olaparib | [13] |

| Compound 3e | MDA-MB-232 | 54.42 µg/mL | Similar to Olaparib | [13] |

B. Epigenetic Modulation: Benzamides as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[6] The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them attractive therapeutic targets.[5][6][14] Several benzamide derivatives have been identified as potent HDAC inhibitors.[6][15][16]

The benzamide moiety in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes and thereby blocking their catalytic activity.[6] A comparative analysis of various benzamide derivatives has shown that structural modifications can significantly impact their inhibitory potency and selectivity against different HDAC isoforms.[14][15] For instance, compound 7j emerged as a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM, respectively.[14][15]

| Compound ID | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j | 0.65 | 0.78 | 1.70 | [14][15] |

| Entinostat | 0.93 | 0.95 | 1.80 | [14] |

C. Disrupting the Cytoskeleton: Benzamides as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[17] Agents that interfere with tubulin polymerization are effective anticancer drugs. Some N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site, leading to cell cycle arrest and apoptosis.[18]

II. Anti-inflammatory Properties of Benzamide Derivatives

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[19][20][21] Benzamide derivatives have demonstrated significant anti-inflammatory potential through various mechanisms.[22][23]

Certain benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) by suppressing the activation of the transcription factor NF-κB.[22] This inhibition of the NF-κB pathway is a key mechanism underlying their anti-inflammatory and potential antitumor effects.[22][23]

Signaling Pathway: NF-κB Inhibition by Benzamides

Caption: Benzamide derivatives inhibit inflammation by blocking NF-κB activation.

III. Benzamide Derivatives in the Fight Against Microbial Infections

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24] Benzamide derivatives have shown promise as both antibacterial and antifungal agents.[25][26][27]

A study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives revealed that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.[25] For example, compound 5a showed excellent activity against B. subtilis and E. coli, with minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively.[25][26]

| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 5a | Bacillus subtilis | Positive | 6.25 | 25 | [25][26] |

| 5a | Escherichia coli | Negative | 3.12 | 31 | [25][26] |

| 6b | Bacillus subtilis | Positive | 6.25 | 24 | [25][26] |

| 6c | Escherichia coli | Negative | 3.12 | - | [25][26] |

IV. Neuroprotective Potential of Benzamide Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Research into benzamide derivatives has revealed their potential to address the multifactorial nature of these disorders.

In the context of Alzheimer's disease, benzamide derivatives have been designed as multi-target-directed ligands (MTDLs) to simultaneously inhibit key enzymes such as cholinesterases and β-secretase (BACE1), and to chelate metal ions that contribute to amyloid-β aggregation.[28][29][30] For instance, a series of N-benzyl benzamide derivatives were identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), with some compounds also exhibiting neuroprotective effects.[31]

Furthermore, inhibitors of sirtuin-2 (SIRT2), a class III histone deacetylase, have shown therapeutic benefits in models of neurodegenerative diseases.[32] The development of 3-(benzylthio)benzamide derivatives has led to potent and selective SIRT2 inhibitors that can increase α-tubulin acetylation and inhibit polyglutamine aggregation, a hallmark of Huntington's disease.[32]

V. Experimental Protocols

A. General Synthesis of Benzamide Derivatives from Benzoyl Chloride

This protocol describes a common method for the synthesis of benzamides via the reaction of a benzoyl chloride with an appropriate amine.[33][34]

Materials:

-

Substituted Benzoyl Chloride (1 equivalent)

-

Amine (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the substituted benzoyl chloride (1 equivalent) in DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Workflow: Synthesis and Purification of Benzamide Derivatives

References

- 1. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]

- 11. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 21. [PDF] The synthetic approach of benzimidazole derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 22. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nanobioletters.com [nanobioletters.com]

- 26. benchchem.com [benchchem.com]

- 27. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. globalconference.info [globalconference.info]

crystal structure of 4-bromo-N-phenylbenzamide

An In-Depth Technical Guide to the Crystal Structure of 4-bromo-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a significant class of organic compounds, widely recognized for their diverse and potent pharmaceutical activities.[1] Their structural versatility allows for the fine-tuning of their biological profiles, making them attractive scaffolds in drug discovery. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, stability, and bioavailability. Understanding the crystal structure provides invaluable insights into the intermolecular interactions that stabilize the crystalline lattice, which can be leveraged in the design of new drug candidates with improved properties. This guide provides a comprehensive technical overview of the , a representative member of this class, detailing its synthesis, single-crystal growth, and an in-depth analysis of its molecular and supramolecular architecture.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is a robust and reproducible process, ensuring high purity material suitable for single-crystal growth. The causality behind the experimental choices lies in creating a controlled environment for the formation of a crystalline solid with minimal defects.

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with aniline.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromobenzoyl chloride (0.20 g, 0.91 mmol) in 10 ml of acetone, add aniline (0.12 ml, 1.37 mmol).

-

Reflux: The reaction mixture is then refluxed for 6 hours. During this period, the nucleophilic aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of HCl. The excess aniline acts as a base to neutralize the HCl formed.

-

Isolation: Upon completion of the reaction, a gray solid mass of this compound is formed. This solid is isolated by filtration and washed with distilled water to remove any remaining impurities.

Experimental Protocol: Single-Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis. The chosen method of slow evaporation from a mixed solvent system is a field-proven technique for obtaining crystals of suitable size and quality.

Step-by-Step Methodology:

-

Solvent Selection: The synthesized this compound is recrystallized from a 1:1 (v/v) mixture of acetone and methanol. This solvent combination provides a good balance of solubility and volatility for slow crystal growth.

-

Slow Evaporation: The solution is allowed to evaporate slowly at room temperature over a period of one week. This slow rate of solvent removal allows the molecules to self-assemble into a well-ordered crystal lattice.

-

Crystal Morphology: This process yields colorless, needle-shaped single crystals suitable for X-ray structure determination.[1] The melting point of the crystals is in the range of 474-475 K.[1]

Crystal Structure Analysis: Unveiling the Molecular Architecture

The was determined by single-crystal X-ray diffraction, providing a detailed picture of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice.

| Parameter | Value [1] |

| Chemical Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.12 g/mol |

| Crystal System | Triclinic |

| Space Group | P |

| a (Å) | 5.3552 (2) |

| b (Å) | 7.6334 (2) |

| c (Å) | 13.9956 (5) |

| α (°) | 105.757 (3) |

| β (°) | 100.585 (3) |

| γ (°) | 90.086 (2) |